OROTIC ACID, [2-14C]
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Overview
Description
Historically, it was believed to be part of the vitamin B complex and was called vitamin B13, but it is now known that it is not a vitamin . Orotic acid is an intermediate in the biosynthesis of pyrimidine nucleotides, which are essential components of DNA and RNA . The compound is synthesized in the body via a mitochondrial enzyme, dihydroorotate dehydrogenase .
Preparation Methods
Synthetic Routes and Reaction Conditions: The ethyl ester of orotic acid was first synthesized in 1897 by the condensation of urea with oxaloacetic ester. The ester was then hydrolyzed to orotic acid . Another method involves the synthesis of orotic acid from asparaginic acid .
Industrial Production Methods: Industrial production of orotic acid involves the use of microbial fermentation processes. Specific strains of bacteria are used to produce orotic acid from simple sugars under controlled conditions .
Chemical Reactions Analysis
Types of Reactions: Orotic acid undergoes various types of chemical reactions, including:
Oxidation: Orotic acid can be oxidized to form orotidine-5’-monophosphate (OMP) in the presence of specific enzymes.
Reduction: Reduction reactions involving orotic acid typically result in the formation of dihydroorotate.
Substitution: Orotic acid can undergo substitution reactions to form various derivatives, such as N-arylhydrazone derivatives.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using dihydroorotate dehydrogenase.
Reduction: Chemical reduction using reducing agents like sodium borohydride.
Substitution: Reactions with hydrazine derivatives to form hydrazones.
Major Products:
Oxidation: Orotidine-5’-monophosphate (OMP).
Reduction: Dihydroorotate.
Substitution: N-arylhydrazone derivatives.
Scientific Research Applications
Orotic acid has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of pyrimidine nucleotides.
Biology: Studied for its role in the biosynthesis of DNA and RNA.
Medicine: Investigated for its potential therapeutic effects in conditions like heart failure and gout.
Industry: Used in the production of dietary supplements to enhance the bioavailability of minerals.
Mechanism of Action
Orotic acid exerts its effects by acting as a precursor in the biosynthesis of pyrimidine nucleotides. It is converted to orotidine-5’-monophosphate (OMP) by the enzyme orotate phosphoribosyltransferase . OMP is then further converted to uridine monophosphate (UMP), which is essential for the synthesis of RNA and DNA . The compound also improves myocardial energy supply by increasing the concentration of pyrimidine metabolites in the heart .
Comparison with Similar Compounds
Uracil: Another pyrimidine derivative involved in the biosynthesis of RNA.
Thymine: A pyrimidine base found in DNA.
Cytosine: A pyrimidine base found in both DNA and RNA.
Uniqueness: Orotic acid is unique in its ability to act as a precursor for both RNA and DNA synthesis. Unlike uracil, thymine, and cytosine, orotic acid is not directly incorporated into nucleic acids but is instead converted into nucleotide precursors . This makes it a crucial intermediate in the biosynthesis of pyrimidine nucleotides .
Properties
CAS No. |
10491-81-3 |
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Molecular Formula |
C5H4N2O4 |
Molecular Weight |
158.089 |
IUPAC Name |
2,4-dioxo-1H-pyrimidine-6-carboxylic acid |
InChI |
InChI=1S/C5H4N2O4/c8-3-1-2(4(9)10)6-5(11)7-3/h1H,(H,9,10)(H2,6,7,8,11)/i5+2 |
InChI Key |
PXQPEWDEAKTCGB-RHRFEJLCSA-N |
SMILES |
C1=C(NC(=O)NC1=O)C(=O)O |
Synonyms |
OROTIC ACID, [2-14C] |
Origin of Product |
United States |
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